molecular formula C7H13BSe2 B14329686 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole CAS No. 103526-14-3

4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole

Cat. No.: B14329686
CAS No.: 103526-14-3
M. Wt: 265.9 g/mol
InChI Key: DGNXUHCGUPUWPX-UHFFFAOYSA-N
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Description

4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole is a unique organoselenium compound characterized by its boron-selenium heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole typically involves the reaction of diethylborane with selenium-containing precursors under controlled conditions. One common method includes the use of diethylborane and selenium powder in the presence of a catalyst such as palladium or platinum. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.

    Medicine: Explored for its potential use in drug development, particularly in designing selenium-based therapeutics.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole involves its interaction with molecular targets through its selenium atoms. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound’s boron-selenium structure allows it to participate in unique chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-3-phenyl-3H-1,2,3-diselenaborole
  • 4,5-Diethyl-3-phenyl-3H-1,2,3-diselenaborole
  • 4,5-Diethyl-3-methyl-3H-1,2,3-dithienylborole

Uniqueness

4,5-Diethyl-3-methyl-3H-1,2,3-diselenaborole is unique due to its specific ethyl and methyl substitutions, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

103526-14-3

Molecular Formula

C7H13BSe2

Molecular Weight

265.9 g/mol

IUPAC Name

4,5-diethyl-3-methyldiselenaborole

InChI

InChI=1S/C7H13BSe2/c1-4-6-7(5-2)9-10-8(6)3/h4-5H2,1-3H3

InChI Key

DGNXUHCGUPUWPX-UHFFFAOYSA-N

Canonical SMILES

B1(C(=C([Se][Se]1)CC)CC)C

Origin of Product

United States

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